molecular formula C5H5FN2O2 B158190 5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS No. 138954-92-4

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Cat. No. B158190
M. Wt: 144.1 g/mol
InChI Key: VMIFBCPINLZNNI-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methoxypyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H7FN4O . It is also known as “5-Fluoro-4-hydrazino-2-methoxypyrimidine” and has an average mass of 158.134 Da .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methoxypyrimidin-4(3H)-one” consists of 5 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 1 oxygen atom . The monoisotopic mass is 158.060394 Da .


Physical And Chemical Properties Analysis

“5-Fluoro-2-methoxypyrimidin-4(3H)-one” has a melting point of >155°C (dec.) and a predicted boiling point of 217.0±50.0 °C . Its predicted density is 1.52±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Tautomerism and Stability in Solvents

5-Fluoro-2-methoxypyrimidin-4(3H)-one exhibits interesting tautomerism, existing as oxo tautomers in solutions. It predominantly forms a zwitterionic structure in water and trifluoroethanol, demonstrating the compound's ability to stabilize in different solvent environments through hydrogen bonding (Kheifets, Gindin, & Studentsov, 2006).

Environmental and Pharmaceutical Waste Treatment

This compound plays a role in the electrochemical treatment of wastewater containing anticancer drugs. Studies show that electrochemical oxidation using a tubular porous electrode electrocatalytic reactor effectively degrades 5-Fluoro-2-methoxypyrimidine, enhancing biodegradability and reducing toxicity in treated wastewater (Zhang et al., 2016).

Luminescence and Density Functional Theory (DFT) Studies

The fluorescence spectra of 5-fluorouracil derivatives, including 5-Fluoro-2-methoxypyrimidin-4(3H)-one, have been recorded, revealing their luminescent properties. DFT calculations help in understanding the relative energies of these tautomers and their associated spectral properties (Ostakhov et al., 2019).

Role in Synthesis of Potential Kinase Inhibitors

This compound is part of the core structure in synthesizing various anticancer agents, particularly as a kinase inhibitor. Its synthesis and derivatization have been explored in the quest for new anticancer drugs (Wada et al., 2012).

Inhibitory Action on Hepatitis B Virus

In the context of virology, derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, such as 5-fluoro-2',3'-dideoxy-3'-thiacytidine, have shown potent inhibitory effects on the replication of the hepatitis B virus, indicating potential therapeutic applications in viral infections (Doong et al., 1991).

Safety And Hazards

“5-Fluoro-2-methoxypyrimidin-4(3H)-one” is classified as an irritant . The safety precautions include avoiding inhalation, skin contact, and eye contact. In case of contact, rinse thoroughly with water .

properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFBCPINLZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326323
Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxypyrimidin-4(3H)-one

CAS RN

1480-96-2
Record name 5-Fluoro-2-methoxy-4(3H)-pyrimidinone
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Record name 2-Methoxy-5-fluororacil
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Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Record name 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy
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Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Ye, K Yang - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
In the title compound, C7H9FN2O2, the methoxy and ethyl groups form dihedral angles of 1.4 (2) and 73.5 (3), respectively, with the mean plane of the pyrimidine ring. In the crystal …
Number of citations: 9 scripts.iucr.org

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